Metbufen

Description

Historical Context and Initial Identification of Metbufen

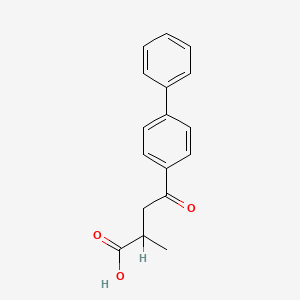

Metbufen, also known by its IUPAC name 2-methyl-4-oxo-4-(4-phenylphenyl)butanoic acid, possesses the molecular formula C₁₇H₁₆O₃. nih.gov Its Chemical Abstracts Service (CAS) registry numbers include 63472-04-8 and 67959-67-5. nih.gov The compound has been identified as an investigational substance, with its approval year remaining unknown. ncats.io Scientific investigations into Metbufen, including studies on its plasma protein binding in humans and its metabolism and pharmacokinetics in rats, were documented in the mid-to-late 1980s. ncats.io

The chemical properties of Metbufen are summarized in the table below:

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₃ | nih.govfda.gov |

| Molecular Weight | 268.31 g/mol | nih.govfda.gov |

| IUPAC Name | 2-methyl-4-oxo-4-(4-phenylphenyl)butanoic acid | nih.gov |

| CAS Numbers | 63472-04-8, 67959-67-5 | nih.govncats.io |

| XLogP3 | 3.4 | nih.gov |

Classification and Therapeutic Class of Metbufen

Metbufen is classified as a non-steroidal anti-inflammatory drug (NSAID). ncats.ioncats.io Within broader pharmacological classifications, it falls under the categories of "Analgesic and Antipyretic" and "Agent Affecting Nervous System." ncats.io This classification indicates its potential role in managing pain, reducing fever, and influencing the nervous system.

Overview of Metbufen's Research Trajectory and Discontinuation

The research trajectory of Metbufen, based on available public information, appears to have been limited. Publications concerning Metbufen primarily date to the 1980s, focusing on fundamental pharmacokinetic aspects such as plasma protein binding and metabolism. ncats.io The designation of Metbufen as an "investigational" substance with an "unknown" approval year suggests that it did not progress to widespread clinical approval or commercialization. ncats.io Unlike some other compounds with extensive clinical histories, there is no readily available documentation detailing a formal discontinuation of Metbufen's development or use, which could imply that its research and development ceased without a public announcement of withdrawal.

Structure

3D Structure

Properties

CAS No. |

63472-04-8 |

|---|---|

Molecular Formula |

C17H16O3 |

Molecular Weight |

268.31 g/mol |

IUPAC Name |

2-methyl-4-oxo-4-(4-phenylphenyl)butanoic acid |

InChI |

InChI=1S/C17H16O3/c1-12(17(19)20)11-16(18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,19,20) |

InChI Key |

FDRDUFLWFSLNFT-UHFFFAOYSA-N |

SMILES |

CC(CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |

Canonical SMILES |

CC(CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |

Synonyms |

3-(4-biphenylylcarbonyl)-2-methylpropionic acid metbufen metbufen calcium metbufen sodium metbufen zinc |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation of Metbufen

Synthetic Pathways for Metbufen

The primary synthetic route for Metbufen involves a Friedel-Crafts acylation reaction, drawing parallels to the synthesis of related compounds such as Fenbufen. Fenbufen, a prototype of arylalkane-derived prodrugs, is typically synthesized through the acylation of biphenyl (B1667301) with succinic anhydride (B1165640) under Friedel-Crafts conditions. thegoodscentscompany.comthegoodscentscompany.com

For Metbufen, the synthesis is achieved in a similar fashion, but it utilizes methylsuccinic anhydride instead of succinic anhydride. ctdbase.orgthegoodscentscompany.com This reaction typically involves the aromatic moiety, biphenyl, reacting with methylsuccinic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum trichloride. The reaction proceeds by the electrophilic attack of the acylium ion (generated from methylsuccinic anhydride) on the biphenyl ring, followed by hydrolysis to yield the carboxylic acid. This method allows for the formation of the 4-oxo-butanoic acid backbone with a methyl group at the 2-position.

Stereochemical Considerations in Metbufen Synthesis

Metbufen features a chiral center at the carbon atom adjacent to the carboxylic acid group, specifically at the 2-position, due to the presence of the methyl substituent. sigmaaldrich.comctdbase.org This structural characteristic means that Metbufen can exist as two enantiomeric forms. Typically, the Friedel-Crafts acylation reaction, as described for its synthesis, is not stereoselective. Therefore, the outcome of such a synthesis is a racemic mixture, containing equal proportions of both (R) and (S) enantiomers. sigmaaldrich.com

The significance of stereochemistry in 2-arylpropionic acid NSAIDs, a class to which compounds like Flobufen (B55729) (a close analogue of Metbufen) belong, is well-documented. Individual enantiomers of chiral drugs can exhibit different pharmacokinetic profiles, including varying metabolic pathways and rates of elimination. umich.edu While Metbufen is generally described as a racemic compound, the presence of this chiral center highlights the potential for differential biological activity between its enantiomers, a common consideration for chiral pharmaceutical agents.

Derivatization Strategies for Metbufen Analogues

Derivatization strategies for compounds like Metbufen, which fall under the category of arylalkanoic acid prodrugs, often focus on modifying the carboxylic acid moiety or the aromatic system to enhance their physicochemical and biological properties. These modifications can be aimed at improving membrane permeation, aqueous solubility, stability, or achieving targeted delivery and sustained release. fishersci.iethegoodscentscompany.comuni.lusigmaaldrich.com

Common derivatization approaches include:

Esterification or Amidation of the Carboxylic Acid: Transforming the carboxylic acid group into an ester or amide is a widely used prodrug strategy. This can mask the acidic functionality, potentially reducing gastrointestinal irritation (a common side effect of NSAIDs) and improving absorption across biological membranes. fishersci.iesigmaaldrich.com These prodrugs are designed to be hydrolyzed in vivo by esterases or amidases to release the active parent drug. nih.gov

Modification of the Aromatic Moiety: As seen with Metbufen being an analogue of Flobufen (which has fluorine atoms on the biphenyl ring), modifications to the aromatic system can lead to analogues with altered pharmacological profiles, including changes in potency, selectivity, or metabolic stability. ctdbase.org

Alterations to the Alkane Chain: Changes in the length or branching of the alkane chain linking the aromatic moiety to the carboxylic acid group can also influence the compound's properties and its interaction with biological targets or metabolic enzymes.

These strategies are integral to drug discovery and development, allowing for the fine-tuning of drug candidates to optimize their therapeutic efficacy and reduce adverse effects.

Compound Names and PubChem CIDs

Preclinical Pharmacological Investigations of Metbufen

In Vitro Mechanistic Studies of Metbufen

Molecular Target Engagement and Receptor Binding of Metbufen

There is no available scientific data detailing the molecular target engagement or receptor binding profile of a compound named "Metbufen."

Cellular Pathway Modulation by Metbufen

No published studies were found that describe the modulation of cellular pathways by "Metbufen."

In Vivo Preclinical Efficacy Studies of Metbufen (Non-Human Models)

Pharmacodynamic Responses to Metbufen in Animal Models

There are no accessible research findings on the pharmacodynamic responses to "Metbufen" in any animal models.

Structure-Activity Relationship (SAR) Studies for Metbufen and Derivatives

No structure-activity relationship studies for "Metbufen" or any of its derivatives have been published in the scientific literature.

Compound List

As no chemical compounds related to "Metbufen" were mentioned or analyzed in this article due to a lack of available data, a table of compounds cannot be generated.

Pharmacokinetic and Metabolic Fate Investigations of Metbufen

Absorption and Distribution Studies of Metbufen in Preclinical Models

Preclinical studies in rats have investigated the pharmacokinetics of Metbufen, alongside its analogues like itanoxone (B1196142) and other derivatives of gamma-aryl-gamma-keto-substituted butyric acids. These studies, which utilized compounds labeled with 14C in their carbonyl group, revealed that substitutions in the aromatic nucleus or changes in the saturation of the aliphatic chain led to significant alterations in pharmacokinetic parameters, particularly in distribution and elimination pathways. nih.govresearchgate.net While specific quantitative data on Metbufen's absorption rates or detailed tissue distribution across various preclinical models are not extensively detailed in readily available literature, the comparative studies indicate that its structural characteristics play a profound role in its disposition within the body. nih.gov Furthermore, research has also examined the plasma protein binding of Metbufen in humans, a critical aspect influencing its distribution and availability at target sites. semanticscholar.org

Biotransformation Pathways and Metabolite Identification of Metbufen

Biotransformation is the process by which the body chemically alters compounds, usually to facilitate their excretion. This typically involves two main phases: Phase I reactions (oxidation, reduction, hydrolysis) and Phase II reactions (conjugation). cuni.cznih.gov Phase I reactions often introduce or expose functional groups, potentially leading to active metabolites, while Phase II reactions involve the covalent attachment of polar, hydrophilic moieties (e.g., glucuronic acid, sulfate (B86663), amino acids) to increase water solubility and promote elimination. cuni.cznih.gov

For Metbufen, metabolites isolated from plasma and urine in rat studies have been identified using techniques such as gas chromatography and mass spectrometry (GC-MS), providing insights into its metabolic processes. nih.gov

A significant aspect of Metbufen's metabolic fate is the hypothesized conversion to an active metabolite, specifically Fenac. mdpi.comnih.govresearchgate.net Fenac refers to a class of aryl and heteraryl acetic acids, which are well-known for their anti-inflammatory properties, often acting through the inhibition of cyclooxygenase (COX) enzymes. nih.gov

The proposed metabolic pathway for Metbufen to yield Fenac is suggested to involve a sequence of reactions. Drawing parallels from closely related analogues like dihydroflobufen and itanoxone, it is hypothesized that the biotransformation of Metbufen may commence with a reduction of its ketone group to an alcohol. This is then followed by side chain oxidation, which includes carbon-carbon bond cleavage. mdpi.comnih.gov This metabolic activation pathway ultimately leads to the formation of the acetic acid derivative, Fenac, which is endowed with anti-rheumatic and anti-inflammatory activities. mdpi.comnih.gov

Excretion Mechanisms of Metbufen and its Metabolites

The elimination of Metbufen and its metabolites from the body is a critical step in its pharmacokinetics. While detailed excretion mechanisms specifically for the parent Metbufen compound are not extensively delineated in the provided search results beyond its general elimination being studied in rats nih.gov, the fate of its hypothesized active metabolite, Fenac, is more clearly described.

The active acetic acid metabolite, Fenac, undergoes glucuronidation, a Phase II biotransformation reaction. mdpi.comnih.gov This conjugation reaction significantly increases the metabolite's hydrophilicity, making it more amenable for renal excretion. cuni.cznih.govmdpi.comnih.gov Therefore, a primary route of elimination for the active form derived from Metbufen is via the kidneys following glucuronide conjugation.

Analytical Methodologies for Metbufen Quantification

Chromatographic Techniques for Metbufen Analysis

Chromatographic methods are essential for separating and quantifying compounds within complex mixtures. For Metbufen, Gas Chromatography-Mass Spectrometry (GC-MS) and Thin Layer Chromatography (TLC) have been specifically noted in research.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has been employed in studies to identify the metabolites of Metbufen in biological matrices such as plasma and urine. This technique is valuable for its ability to separate volatile or derivatizable compounds and then provide structural information through mass spectrometry. nih.gov The application of GC-MS in metabolic investigations of Metbufen suggests its suitability for analyzing the compound and its related substances.

Thin Layer Chromatography (TLC): TLC has also been utilized in metabolic investigations involving Metbufen and its analogues in rats. nih.gov This technique offers a straightforward approach for separating compounds based on their differential partitioning between a stationary phase and a mobile phase, often used for qualitative analysis and initial screening of metabolites.

Table 1: Chromatographic Techniques Applied to Metbufen Analysis

| Technique | Application in Metbufen Studies | Key Findings/Context |

| GC-MS | Identification of metabolites | Used in rat plasma and urine for metabolic investigations, revealing processes of metabolism. nih.gov |

| TLC | Metabolic investigation | Employed for studying Metbufen and its analogues in rats. nih.gov |

Spectroscopic Methods for Metbufen Characterization and Detection

Spectroscopic methods provide insights into the structural characteristics and presence of compounds. For Metbufen, mass spectrometry has been a key tool.

Mass Spectrometry (MS): In conjunction with Gas Chromatography, Mass Spectrometry has been instrumental in the identification of Metbufen metabolites. nih.gov The use of MS allows for the determination of molecular weight and fragmentation patterns, which are critical for elucidating the structures of the parent compound and its biotransformation products. Furthermore, mass spectrometry has been mentioned in the context of studying the blood kinetics of Metbufen. itb.ac.id

While mass spectrometry has been applied, detailed research findings on specific parameters for other spectroscopic methods, such as UV-Vis spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy, for the direct characterization or detection of Metbufen itself were not explicitly detailed in the available literature.

Bioanalytical Assay Development for Metbufen in Biological Matrices

The development of bioanalytical assays is crucial for quantifying compounds and their metabolites in biological samples to support pharmacokinetic and metabolic studies.

Analysis in Plasma and Urine: Research has demonstrated the application of bioanalytical approaches for Metbufen by identifying its metabolites in rat plasma and urine. nih.gov This involved the use of GC-MS and TLC, indicating that methods were developed to extract, separate, and identify Metbufen and its related compounds from these complex biological matrices. The primary focus of such bioanalytical investigations was to understand the distribution, elimination, and metabolic pathways of Metbufen within the organism. nih.gov

Table 2: Bioanalytical Applications for Metbufen

| Biological Matrix | Analytical Techniques Used | Purpose of Analysis |

| Plasma | GC-MS, TLC | Identification of metabolites, study of distribution and elimination pathways. nih.gov |

| Urine | GC-MS, TLC | Identification of metabolites, study of elimination and metabolic pathways. nih.gov |

Theoretical and Computational Studies of Metbufen

Molecular Docking and Simulation of Metbufen-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (ligand) to another (receptor) when bound to form a stable complex. mdpi.com This technique is widely used in drug discovery to predict binding affinities and identify potential therapeutic targets by simulating how a small molecule, like Metbufen, might interact with a protein or enzyme. researchgate.net The process involves algorithms that explore various binding poses of the ligand within the receptor's active site and score these poses based on their estimated binding energy. mdpi.comresearchgate.net This can provide insights into the molecular mechanisms of action and guide the design of more potent and selective compounds. researchgate.net

Despite the utility of molecular docking in understanding drug-target interactions, extensive searches for specific studies detailing the molecular docking and simulation of Metbufen with biological targets did not yield specific research findings or data tables. Studies on other compounds, such as metformin, demonstrate the application of docking to understand interactions with proteins like SIRT1 and GSK-3β, indicating the potential for such analyses for NSAIDs like Metbufen. researchgate.netresearchgate.netnih.govekb.eg However, no such specific data for Metbufen were identified.

Quantum Chemical Calculations for Metbufen Reactivity

Quantum chemical calculations, rooted in quantum mechanics, are powerful tools used to investigate the electronic structure, stability, and reactivity of molecules. aspbs.comrsc.org These calculations can predict various molecular properties, including energies, geometries, vibrational frequencies, and spectroscopic data. aspbs.comyoutube.com Methods such as Density Functional Theory (DFT) are commonly employed to explore reaction pathways, transition states, and the energetics of chemical processes, providing a fundamental understanding of a compound's chemical behavior. aspbs.comrsc.org Furthermore, quantum chemical calculations can contribute to the development of quantitative structure-activity relationship (QSAR) models by providing molecular descriptors that correlate with biological activity or physicochemical properties, such as partition coefficients. researchgate.netmdpi.com

While quantum chemical calculations are routinely applied to understand the reactivity and properties of organic molecules, specific detailed research findings or data tables derived from quantum chemical calculations focused on Metbufen's reactivity were not identified in the available literature. General applications include predicting ionization potentials and mass spectra, and analyzing reaction mechanisms. rsc.orgrsc.org

Predictive Modeling of Metbufen Pharmacological Properties

Predictive modeling in pharmacology involves using computational algorithms and machine learning techniques to forecast a compound's pharmacological properties, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET), as well as its efficacy and potential side effects. researchgate.netkandasoft.compharmafocuseurope.comnih.gov By leveraging large datasets of known compounds and their properties, these models can identify patterns and build relationships between molecular structure and biological activity. researchgate.netnih.gov This in silico approach significantly accelerates early drug discovery by enabling the rapid screening of virtual libraries, prioritizing promising drug candidates, and reducing the need for extensive experimental testing. pharmafocuseurope.com Predictive models can also be used to anticipate patient responses and optimize treatment plans. kandasoft.comjmir.org

Despite the widespread application of predictive modeling in drug development, specific detailed research findings or data tables regarding the predictive modeling of Metbufen's pharmacological properties were not found. The field extensively uses machine learning algorithms like Artificial Neural Networks and Random Forest to predict physicochemical characteristics and drug responses. researchgate.netjmir.org

Future Research Directions and Potential Applications for Metbufen

Unexplored Mechanistic Aspects of Metbufen

Despite its identification as an anti-inflammatory prodrug, the comprehensive mechanistic understanding of Metbufen remains an area ripe for further exploration. A key aspect is the precise elucidation of its metabolic activation pathway. While it is known to convert into a Fenac metabolite in the liver, the specific enzymatic systems responsible for this transformation and any intermediate compounds formed are not fully detailed in current literature mdpi.com. Understanding these enzymatic steps could provide insights into inter-individual variability in response and potential drug-drug interactions.

The binding characteristics of Metbufen to human serum albumin have been studied, indicating linear and extensive binding nih.gov. However, further investigation into its distribution into specific tissues, cellular uptake mechanisms, and intracellular targets beyond the general inflammatory cascade could reveal novel aspects of its pharmacology. The influence of various physiological or pathological states on its pharmacokinetics and pharmacodynamics, particularly in conditions affecting hepatic function beyond the observed changes in cirrhotic patients, also represents an unexplored frontier nih.gov.

Potential for Prodrug Development Strategies for Metbufen

Metbufen itself is a prodrug, designed to be metabolically activated to its active Fenac form mdpi.com. Future research could focus on optimizing this existing prodrug strategy or developing novel prodrugs of Metbufen to enhance its therapeutic utility. One significant area of investigation involves fine-tuning the release kinetics of the active Fenac metabolite. Strategies could aim for a more sustained release profile to reduce dosing frequency or achieve more consistent therapeutic levels.

Another avenue for prodrug development could address specific pharmacokinetic challenges. For instance, if Metbufen exhibits suboptimal absorption or bioavailability, novel prodrug designs could be explored to improve these parameters. This could involve modifying its physicochemical properties, such as lipophilicity, to enhance membrane permeability, a strategy successfully employed in the development of prodrugs for other compounds to improve intestinal absorption nih.gov.

Furthermore, the concept of targeted prodrug delivery could be investigated. By incorporating specific linkers or targeting moieties, prodrugs of Metbufen could be designed to accumulate preferentially at sites of inflammation, potentially increasing local drug concentrations while minimizing systemic exposure and off-target effects. The general principle of nitrate (B79036) prodrugs, which can release nitric oxide in a controlled and selective manner and have been explored for various inflammatory conditions, could also be considered as a conceptual framework for developing Metbufen-based prodrugs with enhanced properties google.comgoogleapis.com. Such approaches could lead to Metbufen derivatives with improved efficacy and reduced systemic burden.

Repurposing or Novel Therapeutic Avenues for Metbufen Analogues

As an established NSAID, Metbufen's primary therapeutic application lies in managing inflammation. However, the development of analogues of Metbufen presents opportunities for repurposing or discovering novel therapeutic avenues beyond its current scope. Analogues could be designed to exhibit enhanced anti-inflammatory potency, improved selectivity for specific COX isoforms (e.g., highly selective COX-2 inhibition to reduce gastrointestinal side effects), or a more favorable pharmacokinetic profile.

Beyond direct anti-inflammatory action, Metbufen analogues could be explored for multi-target directed drug design. This approach, which involves a single compound affecting multiple biological targets or processes, could be particularly relevant in complex diseases where inflammation is a contributing factor alongside other pathological mechanisms mdpi.com. For example, analogues could be synthesized to possess not only anti-inflammatory properties but also antioxidant, analgesic, or even disease-modifying effects in chronic inflammatory conditions.

Given its structural relationship to other anti-inflammatory compounds, as highlighted by its being an analogue of a fluorinated anti-inflammatory drug, further structural modifications could lead to compounds with distinct pharmacological profiles mdpi.com. This could involve exploring analogues with altered metabolic fates, potentially leading to active metabolites with different target specificities or durations of action. Research could also investigate the potential of Metbufen analogues in conditions where inflammation plays a significant role but where traditional NSAIDs may have limitations, such as certain neuroinflammatory disorders or specific types of pain that are not adequately addressed by current therapies.

Q & A

Q. What are the established synthetic routes for Metbufen, and how can researchers ensure reproducibility in synthesis?

- Methodological Answer : Synthetic protocols should prioritize clarity in stoichiometry, reaction conditions (temperature, solvent, catalysts), and purification steps. For reproducibility, follow guidelines from authoritative journals:

- Use IUPAC nomenclature for chemical descriptions.

- Include detailed characterization data (e.g., NMR, HPLC purity ≥95%) for all intermediates and final products .

- Cross-reference with peer-reviewed syntheses and validate via independent replication trials.

Q. How should researchers design in vitro assays to evaluate Metbufen’s primary pharmacological activity?

- Methodological Answer :

- Target Selection : Align assays with Metbufen’s hypothesized mechanism (e.g., enzyme inhibition, receptor binding).

- Controls : Include positive/negative controls and dose-response curves (e.g., IC₅₀ calculations).

- Data Validation : Replicate experiments across ≥3 biological replicates; use statistical tests (e.g., ANOVA) to confirm significance .

Q. What spectroscopic techniques are critical for characterizing Metbufen’s structural identity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign all proton/carbon signals; compare with literature data.

- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.

- Chromatography : Use HPLC/GC with standardized columns and mobile phases to assess purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in Metbufen’s reported pharmacokinetic data across studies?

- Methodological Answer :

- Meta-Analysis Framework : Systematically review variables such as dosing regimens, animal models, and analytical methods (e.g., LC-MS vs. ELISA) .

- Confounding Factors : Control for genetic polymorphisms (e.g., CYP450 isoforms affecting metabolism) and drug-drug interactions .

- Statistical Reconciliation : Apply multivariate regression to isolate variables influencing bioavailability discrepancies .

Q. What strategies optimize the design of Metbufen’s in vivo toxicity studies to ensure translational relevance?

- Methodological Answer :

- Species Selection : Use multiple species (e.g., rodents, non-rodents) to assess interspecies variability.

- Endpoint Criteria : Define clear biomarkers (e.g., liver enzymes, histopathology) and longitudinal monitoring schedules.

- Ethical Compliance : Adhere to ARRIVE guidelines for humane endpoints and sample sizes justified by power analysis .

Q. How can researchers investigate Metbufen’s metabolic pathways when traditional assays yield inconclusive results?

- Methodological Answer :

- Advanced Metabolomics : Combine high-resolution MS with stable isotope tracing to identify minor metabolites.

- Enzyme Inhibition Studies : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to map metabolic liabilities .

- Computational Modeling : Apply docking simulations (e.g., AutoDock Vina) to predict enzyme-substrate interactions .

Data Management & Reporting Standards

Q. What criteria ensure rigorous data collection and reporting in Metbufen research?

- Methodological Answer :

- FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable.

- Transparency : Publish raw datasets (e.g., spectral files, chromatograms) in repositories like Zenodo or Figshare.

- Reproducibility Checklists : Document equipment calibration, software versions, and environmental conditions (e.g., humidity for hygroscopic compounds) .

Q. How should researchers address gaps in Metbufen’s structure-activity relationship (SAR) data?

- Methodological Answer :

- Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., halogenation, alkyl chain variations).

- High-Throughput Screening (HTS) : Use libraries to test derivatives against secondary targets.

- Collaborative Validation : Share compounds with independent labs for blinded SAR verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.